1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a carbohydrate derivative where the hydroxyl groups at positions 1, 3, 4, and 6 of alpha-D-galactopyranose are acetylated. This compound is commonly used as a building block or precursor in organic synthesis and carbohydrate chemistry .
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose, also known as 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE, is a synthetic compound that is primarily used as an intermediate in the synthesis of various biochemical compounds . It is often used in carbohydrate chemistry for the preparation of differentially substituted synthetic intermediates .
Mode of Action
The compound acts as a building block in the synthesis of various biochemical compounds . It is involved in regioselective, partial protection, an important transformation in carbohydrate chemistry . This compound can rapidly isomerize into its more stable hemiacetal counterpart .
Biochemical Pathways
It is known to be used in the synthesis of disaccharides and d-glucose6-phosphate . It is also used as an intermediate in the preparation of beta-glucosides .
Result of Action
The primary result of the action of this compound is the synthesis of various biochemical compounds. It is used as a building block in the synthesis of disaccharides and D-glucose6-phosphate , and as an intermediate in the preparation of beta-glucosides .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is known to rapidly isomerize into its more stable hemiacetal counterpart . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .
Cellular Effects
It is known that its derivatives have anti-inflammatory properties, suggesting that it may influence cell signaling pathways related to inflammation .
Molecular Mechanism
It is known that its derivatives can inhibit TLR4, suggesting that it may interact with this receptor and potentially other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is used as a building block in organic synthesis, suggesting that its stability and degradation may depend on the specific reactions it is involved in .
Dosage Effects in Animal Models
Its derivatives have been shown to have anti-inflammatory properties, suggesting that it may have dose-dependent effects on inflammation .
Metabolic Pathways
It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, suggesting that it may be involved in the metabolism of these compounds .
Transport and Distribution
It is known that it is used as a building block in organic synthesis, suggesting that its transport and distribution may depend on the specific reactions it is involved in .
Subcellular Localization
It is known that it is used as a building block in organic synthesis, suggesting that its localization may depend on the specific reactions it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The process involves the reaction of alpha-D-galactopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the acetylation of the hydroxyl groups at positions 1, 3, 4, and 6 .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield alpha-D-galactopyranose.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products
Hydrolysis: Alpha-D-galactopyranose.
Substitution: Various substituted galactopyranose derivatives.
Oxidation: Oxidized galactopyranose derivatives.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose: Similar structure but with an additional acetyl group at position 2.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but with beta configuration.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Similar structure but derived from glucose instead of galactose
Uniqueness
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern and alpha configuration. This makes it particularly useful in selective synthetic applications and studies of carbohydrate chemistry .
Properties
CAS No. |
56822-34-5 |
---|---|
Molecular Formula |
C20H30O14 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |
InChI Key |
NZHIGIDTCTXDAY-KIVQRVDVSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |
Synonyms |
2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |
Origin of Product |
United States |
Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?
A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.
Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?
A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.
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